N-Nitroso Fluoxetine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

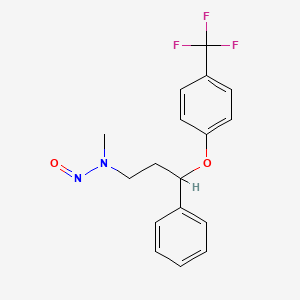

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]nitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O2/c1-22(21-23)12-11-16(13-5-3-2-4-6-13)24-15-9-7-14(8-10-15)17(18,19)20/h2-10,16H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFPKCLSNGLBNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150494-06-7 | |

| Record name | N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)nitrous Amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Nitroso Fluoxetine: A Technical Guide to FDA Regulatory Guidelines and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the U.S. Food and Drug Administration's (FDA) regulatory framework concerning N-Nitroso Fluoxetine, a nitrosamine drug substance-related impurity (NDSRI). This document outlines the current acceptable intake limits, details the analytical methodologies for its detection and quantification, and presents a logical workflow for risk assessment and mitigation as recommended by the FDA.

Introduction to Nitrosamine Impurities

Nitrosamine impurities are a class of compounds with the chemical structure R1N(-R2)-N=O. Many are classified as probable or possible human carcinogens, prompting stringent regulatory oversight.[1][2] Their presence in pharmaceuticals can arise from various sources, including synthesis pathways of the active pharmaceutical ingredient (API), degradation of the drug substance, or interactions with excipients during the manufacturing and storage of the drug product.[3][4] The FDA, along with other global regulatory agencies, has established guidelines to control the presence of these impurities in human drugs to ensure patient safety.[1]

FDA Regulatory Framework for Nitrosamine Impurities

The FDA's approach to controlling nitrosamine impurities is articulated in several key guidance documents, primarily the "Control of Nitrosamine Impurities in Human Drugs" and the "Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs)". These documents recommend a risk-based approach for manufacturers to identify, assess, and mitigate the presence of nitrosamine impurities.

The core tenets of the FDA's guidance include:

-

Risk Assessment: Manufacturers are expected to conduct comprehensive risk assessments to evaluate the potential for nitrosamine formation in their drug products. This includes a thorough review of the API and drug product manufacturing processes.

-

Confirmatory Testing: If a risk of nitrosamine presence is identified, confirmatory testing using sensitive and validated analytical methods is required.

-

Mitigation and Control: Should nitrosamine impurities be detected, manufacturers must implement strategies to reduce their levels to or below the acceptable intake (AI) limit.

The FDA has set a deadline of August 1, 2025, for manufacturers to conclude confirmatory testing for NDSRIs and submit any necessary changes to their drug applications.

Quantitative Limits for this compound

The FDA establishes acceptable intake (AI) limits for nitrosamines, which represent a level of exposure with a negligible cancer risk over a lifetime. For this compound, the FDA has provided specific guidance.

Table 1: FDA Acceptable Intake (AI) Limits for this compound

| Impurity Name | CAS Number | AI Limit Type | Recommended AI Limit (ng/day) | Basis for Limit |

| This compound | 150494-06-7 | Interim | 142 | Read-across from a surrogate |

Source: FDA, CDER Nitrosamine Impurity Acceptable Intake Limits.

The interim AI limit is established to avoid potential drug shortages while manufacturers work to fully implement control strategies. It is important to note that these limits are subject to change as more data becomes available.

Experimental Protocols for this compound Detection and Quantification

The accurate detection and quantification of this compound at trace levels require highly sensitive and specific analytical methodologies. The FDA and other organizations have published methods primarily based on liquid chromatography-mass spectrometry (LC-MS).

The most common techniques for nitrosamine analysis are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS). These methods offer the necessary sensitivity and selectivity to detect and quantify nitrosamines at the parts-per-billion (ppb) level.

A general sample preparation workflow for fluoxetine tablets is as follows:

-

Homogenize a representative sample of the drug product.

-

Accurately weigh approximately 50 mg of the homogenized sample into a centrifuge tube.

-

Add a suitable solvent, such as a mixture of acetonitrile and water, to extract the this compound.

-

Vortex the sample and sonicate for a specified period (e.g., 10 minutes) to ensure complete extraction.

-

Centrifuge the sample to separate the solid excipients.

-

Filter the supernatant through a membrane filter (e.g., 0.22 µm) into an HPLC vial for analysis.

The following is an example of a published LC-MS/MS method for the determination of this compound.

Table 2: Example LC-MS/MS Method Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18, e.g., 4.6 mm x 150 mm, 3.5 µm |

| Mobile Phase A | Aqueous buffer with formic acid |

| Mobile Phase B | Acetonitrile with formic acid |

| Gradient | A time-based gradient from high aqueous to high organic |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Ion Source Temperature | 500°C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Specific to this compound |

| Product Ion (m/z) | Specific to this compound |

Note: These parameters are illustrative and may require optimization based on the specific instrumentation and laboratory conditions.

Diagrams and Workflows

The following diagram illustrates the logical steps manufacturers should follow for the risk assessment, confirmatory testing, and mitigation of nitrosamine impurities in their drug products, in accordance with FDA guidance.

Caption: FDA Recommended Workflow for Nitrosamine Impurity Assessment.

While the specific genotoxic pathway of this compound is not extensively detailed in the public domain, the general mechanism for many nitrosamines involves metabolic activation to form reactive electrophilic species that can interact with DNA.

References

Navigating the Regulatory Landscape: A Technical Guide to EMA Regulations for N-Nitroso Fluoxetine Impurity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the European Medicines Agency (EMA) regulations concerning the N-Nitroso Fluoxetine impurity. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals involved in the pharmaceutical industry. It outlines the core regulatory requirements, provides detailed experimental protocols for detection, and presents quantitative data in a clear, accessible format.

Introduction to Nitrosamine Impurities and EMA's Stance

Nitrosamine impurities have emerged as a significant concern for regulatory bodies worldwide due to their classification as probable human carcinogens. The European Medicines Agency (EMA) has established a robust framework to control the presence of these impurities in medicinal products to ensure patient safety.[1][2] Marketing Authorisation Holders (MAHs) are responsible for ensuring that their products are free from unacceptable levels of nitrosamines and must conduct a thorough risk assessment for all medicinal products.[3][4]

This compound is a nitrosamine impurity that can potentially form in drug products containing fluoxetine, a widely used antidepressant. This guide focuses specifically on the EMA's regulatory expectations and analytical methodologies for this impurity.

EMA's Regulatory Framework for Nitrosamine Impurities

The EMA's approach to controlling nitrosamine impurities is a three-step process:

-

Risk Evaluation: MAHs must conduct a comprehensive risk evaluation to identify the potential for nitrosamine formation or contamination in their active pharmaceutical ingredients (APIs) and finished products.[3] This evaluation should consider all potential sources of amines and nitrosating agents.

-

Confirmatory Testing: If a risk is identified, confirmatory testing of the product is required to determine the presence and quantity of any nitrosamine impurities.

-

Implementation of Mitigation Measures: If nitrosamines are detected above the acceptable intake limit, MAHs must implement effective risk-mitigating measures and make necessary changes to the manufacturing process or marketing authorisation.

The EMA provides detailed guidance for MAHs through various documents, including a comprehensive "Questions and answers" document that is regularly updated.

Quantitative Data: Acceptable Intake Limit for this compound

The EMA, in alignment with other regulatory agencies like the FDA, has established an Acceptable Intake (AI) limit for this compound. This limit represents the maximum daily exposure that is considered to pose a negligible cancer risk over a lifetime.

| Impurity Name | Chemical Name | CAS Number | EMA Acceptable Intake (AI) Limit (ng/day) |

| This compound | N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)nitrous amide | 150494-06-7 | 100 |

Experimental Protocols for the Determination of this compound

The accurate quantification of this compound at trace levels requires highly sensitive analytical methods. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique. Below are detailed methodologies for the analysis of this compound in both drug substances and tablets.

Analysis of this compound in Fluoxetine Drug Substance

This method is applicable for the determination of this compound in fluoxetine active pharmaceutical ingredient.

4.1.1. Reagents and Materials

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Deionized water

-

This compound reference standard

-

This compound-d5 (internal standard)

4.1.2. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh about 5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Internal Standard (IS) Stock Solution: Accurately weigh about 2.5 mg of this compound-d5 into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution and the IS stock solution with methanol to achieve a concentration range of 1-40 ng/mL for this compound and 10 ng/mL for the internal standard.

-

Sample Solution: Accurately weigh about 0.1 g of the fluoxetine drug substance into a centrifuge tube. Add 1 mL of the 10 ng/mL internal standard solution and 9 mL of methanol. Vortex, sonicate for 5 minutes, and then centrifuge at 3000 x g for 5 minutes. Filter the supernatant through a 0.22 µm filter before injection.

4.1.3. LC-MS/MS Parameters

| Parameter | Specification |

| Liquid Chromatography | |

| Column | C18, 3.5 µm, 4.6 mm x 150 mm |

| Mobile Phase A | 10 mM Ammonium formate in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0.0 | |

| 2.0 | |

| 7.0 | |

| 9.0 | |

| 9.1 | |

| 12.0 | |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| MRM Transitions | Analyte |

| This compound | |

| This compound-d5 |

Analysis of this compound in Fluoxetine Tablets

This method is applicable for the determination of this compound in fluoxetine tablets.

4.2.1. Reagents and Materials

-

Methanol

-

Acetonitrile

-

Water (ultrapure)

-

This compound reference standard

4.2.2. Standard and Sample Preparation

-

Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of approximately 100 µg/mL.

-

Working Standard Solutions: Prepare calibration standards by diluting the stock solution with a mixture of acetonitrile and water (80:20 v/v) to cover the desired concentration range.

-

Sample Solution: Homogenize a representative number of fluoxetine tablets. Accurately weigh an amount of the powdered tablets equivalent to approximately 50 mg of fluoxetine into a centrifuge tube. Add 10 mL of a mixture of acetonitrile and water (80:20 v/v). Vortex and sonicate for 10 minutes. Centrifuge and filter the supernatant through a 0.22 µm filter before injection.

4.2.3. LC-MS/MS Parameters

While a specific gradient is not provided in the source, a typical approach would involve a C18 column and a gradient elution with mobile phases consisting of an aqueous solution with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The mass spectrometry parameters would be similar to those described for the drug substance analysis, with MRM transitions optimized for the specific instrument.

| Parameter | Specification |

| Liquid Chromatography | |

| Column | C18 (specific dimensions may vary) |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% Formic Acid in Water) |

| Mobile Phase B | Organic solvent (e.g., Acetonitrile or Methanol) |

| Gradient | Optimized for separation of this compound from the drug substance and other matrix components. |

| Mass Spectrometry | |

| Ionization Mode | ESI, Positive |

| MRM Transitions | Analyte |

| This compound |

Visualizing the Regulatory and Experimental Workflows

To further clarify the processes involved, the following diagrams illustrate the EMA's risk assessment workflow and a general experimental workflow for the analysis of this compound.

Caption: EMA's 3-step workflow for nitrosamine impurity risk management.

References

- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 2. EMA/CMDh: Nitrosamine Q&A Document updated - ECA Academy [gmp-compliance.org]

- 3. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Heads of Medicines Agencies: Nitrosamine impurities [hma.eu]

Unveiling the Genotoxic Potential: A Technical Guide to the Health Risks of N-Nitroso Fluoxetine Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential health risks associated with exposure to N-Nitroso Fluoxetine, a nitrosamine impurity of the widely prescribed antidepressant, fluoxetine. This document delves into the current understanding of its formation, genotoxic and carcinogenic potential, and the regulatory landscape governing its presence in pharmaceutical products. Detailed experimental methodologies and quantitative toxicological data are presented to support risk assessment and mitigation strategies in drug development and manufacturing.

Introduction

The emergence of N-nitrosamine impurities in various pharmaceutical products has become a significant concern for regulatory agencies and the pharmaceutical industry worldwide. These compounds are classified as probable human carcinogens based on extensive animal studies[1]. This compound is a nitrosamine drug substance-related impurity (NDSRI) that can form from the secondary amine moiety present in the fluoxetine molecule through a reaction with nitrosating agents[2]. This guide aims to consolidate the available scientific data on this compound to inform risk assessment and guide future research.

Formation of this compound

This compound is formed when the secondary amine in the fluoxetine structure reacts with nitrosating agents, such as nitrous acid, which can be generated from nitrites under acidic conditions[2]. This reaction can potentially occur during the synthesis of the active pharmaceutical ingredient (API), formulation of the drug product, or even during storage under certain conditions of heat and humidity[2].

Toxicological Assessment

The primary health concern associated with this compound is its potential for genotoxicity and carcinogenicity.

Genotoxicity

This compound has been evaluated in a battery of genotoxicity assays, which have consistently demonstrated its mutagenic potential.

Summary of Genotoxicity Data

| Assay Type | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) Test | S. typhimurium & E. coli | With Hamster & Rat Liver S9 | Positive | [3] |

| In Vitro Micronucleus Assay | Human TK6 cells | With Hamster Liver S9 | Positive | |

| In Vitro Micronucleus Assay | 3D HepaRG spheroids | Endogenous | Positive | |

| In Vitro DNA Damage (Comet) Assay | 2D and 3D HepaRG cells | Endogenous | Positive | |

| In Vivo Transgenic Rodent (TGR) Gene Mutation Assay | - | - | Positive |

Carcinogenicity

While no long-term animal carcinogenicity studies on this compound have been published, it is classified as a suspected human carcinogen based on its structural alerts and positive genotoxicity data. Regulatory agencies have established acceptable intake (AI) limits to manage the potential cancer risk.

Regulatory Acceptable Intake (AI) Limits for this compound

| Regulatory Agency | Acceptable Intake (AI) Limit (ng/day) | Basis | Reference |

| US FDA | 100 | Predicted Carcinogenic Potency | |

| European Medicines Agency (EMA) | 100 | - | |

| Health Canada | - | - |

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are crucial for the interpretation and replication of study results.

Enhanced Bacterial Reverse Mutation (Ames) Test

The enhanced Ames test is recommended for the evaluation of nitrosamines to improve the sensitivity of the assay.

-

Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA pKM101).

-

Method: Pre-incubation method is employed.

-

Metabolic Activation: The assay is conducted with and without a post-mitochondrial fraction (S9). For nitrosamines, both rat and hamster liver S9 are used, typically at a 30% concentration, as hamster liver S9 can be more effective for the metabolic activation of certain nitrosamines.

-

Procedure:

-

The test substance, bacterial tester strain, and S9 mix (or buffer for non-activation conditions) are pre-incubated.

-

The mixture is then mixed with top agar and poured onto minimal glucose agar plates.

-

Plates are incubated for 48-72 hours.

-

The number of revertant colonies is counted.

-

-

Positive Controls: Known mutagenic nitrosamines such as N-Nitrosodimethylamine (NDMA) are used as positive controls in the presence of S9 activation.

-

Interpretation: A substance is considered mutagenic if it induces a concentration-related increase in the number of revertant colonies over the background (solvent control) level.

In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.

-

Test System: Human lymphoblastoid TK6 cells or other suitable mammalian cell lines.

-

Method: Cells are exposed to the test substance with and without metabolic activation (e.g., hamster liver S9).

-

Procedure:

-

Cells are cultured and treated with various concentrations of this compound.

-

Following treatment, cells are cultured in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Cells are harvested, fixed, and stained.

-

The frequency of micronuclei in binucleated cells is scored microscopically.

-

-

Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

In Vivo Transgenic Rodent (TGR) Gene Mutation Assay

This assay measures gene mutations in various tissues of rodents.

-

Test System: Transgenic rodents (e.g., Big Blue® rats or mice) carrying reporter genes (e.g., cII or lacZ).

-

Method: Animals are typically dosed with the test substance for 28 consecutive days, followed by a 3-day recovery period to allow for fixation of mutations.

-

Procedure:

-

Following the treatment period, genomic DNA is isolated from various tissues (e.g., liver).

-

The reporter gene is recovered from the genomic DNA and packaged into bacteriophage particles.

-

The bacteriophages are used to infect E. coli, and mutations in the reporter gene are detected by a color change or plaque viability.

-

-

Interpretation: A statistically significant, dose-related increase in the mutant frequency in a given tissue indicates in vivo mutagenic activity.

Signaling Pathways and Mechanisms of Genotoxicity

The genotoxicity of this compound is believed to be mediated through its metabolic activation to a reactive electrophilic species that can form covalent adducts with DNA.

Metabolic Activation

The metabolism of the parent drug, fluoxetine, is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2D6 and CYP2C9 being the major isoforms involved in its N-demethylation. It is hypothesized that this compound is also a substrate for these or other CYP enzymes. The metabolic activation of many N-nitrosamines proceeds via α-hydroxylation, a reaction catalyzed by CYP enzymes. This hydroxylation leads to the formation of an unstable α-hydroxy-nitrosamine, which spontaneously decomposes to yield a reactive diazonium ion.

DNA Adduct Formation and Mutagenesis

The resulting diazonium ion is a potent electrophile that can react with nucleophilic sites on DNA bases, forming DNA adducts. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mispairing during DNA replication, resulting in permanent mutations. The formation of O6-alkylguanine is a particularly mutagenic lesion associated with N-nitroso compounds.

Risk Management and Mitigation

The control of this compound impurities in pharmaceutical products is a regulatory expectation. A comprehensive risk assessment should be conducted to identify potential sources of nitrosamine formation and contamination throughout the manufacturing process.

Mitigation strategies may include:

-

Modification of the synthetic route to avoid conditions conducive to nitrosation.

-

Sourcing of raw materials with low nitrite content.

-

Implementation of control measures during manufacturing, such as pH control and the use of nitrosamine scavengers (e.g., ascorbic acid).

-

Establishing appropriate specifications for this compound in the API and drug product.

Conclusion

This compound is a genotoxic impurity with the potential to pose a carcinogenic risk to humans. A thorough understanding of its formation, toxicological profile, and the analytical methods for its detection is essential for ensuring the safety and quality of fluoxetine-containing medicines. The data and methodologies presented in this guide provide a framework for researchers, scientists, and drug development professionals to effectively manage the risks associated with this impurity. Continuous monitoring of scientific and regulatory developments in the field of nitrosamine impurities is crucial for proactive risk management.

References

An In-depth Technical Guide on the Genotoxicity and Mutagenicity of N-Nitroso Fluoxetine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the genotoxicity and mutagenicity of N-Nitroso Fluoxetine, a nitrosamine drug substance-related impurity (NDSRI) of the widely used antidepressant, fluoxetine. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic risk.[1][2][3] This document summarizes key experimental findings, details the methodologies used in pivotal studies, and presents this information in a clear and accessible format to support risk assessment and drug development activities.

Executive Summary

This compound has been demonstrated to be a mutagenic and genotoxic compound in a range of in vitro and in vivo assays.[1][4] It consistently induces mutations in bacterial systems and causes chromosomal damage and gene mutations in human cell lines, typically requiring metabolic activation to exert its genotoxic effects. The metabolic activation is primarily mediated by cytochrome P450 enzymes, particularly CYP2C19 and CYP2B6. This guide will delve into the quantitative data from these studies, the experimental protocols employed, and the proposed mechanisms of action.

Regulatory Context

N-nitrosamine impurities are classified as a "cohort of concern" under the ICH M7(R2) guideline due to their potential as potent mutagenic carcinogens. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued guidance for the control of these impurities in human drugs. These guidelines emphasize the need for risk assessments and, if necessary, the implementation of control strategies to limit patient exposure to acceptable intake (AI) limits. The recent recall of fluoxetine tablets due to the presence of this compound above the acceptable limit underscores the regulatory scrutiny of this specific impurity.

Summary of Genotoxicity and Mutagenicity Data

The genotoxic and mutagenic potential of this compound has been evaluated in several standard assays. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Mutagenicity Data

| Assay Type | Test System | Metabolic Activation | Concentration Range | Result | Reference |

| Enhanced Ames Test (EAT) | S. typhimurium & E. coli WP2 uvrA (pKM101) | Hamster Liver S9 (30%) | Not specified | Positive | |

| Ames Test | S. typhimurium | Not specified | 0.06 - 0.12 mg/mL | Genotoxic | |

| In Vitro Mammalian Cell Gene Mutation Assay | Human Lymphoblastoid TK6 cells | Hamster Liver S9 | Not specified | Positive |

Table 2: In Vitro Genotoxicity Data (Chromosomal Damage)

| Assay Type | Test System | Metabolic Activation | Concentration Tested | Endpoint Measured | Result | Reference |

| Micronucleus Test | Human Lymphoblastoid TK6 cells | Hamster Liver S9 | Up to 5 µM | Micronuclei Induction | Concentration-dependent increase | |

| Micronucleus Test | Human Lymphoblastoid TK6 cells | None | High concentrations (~50% cytotoxicity) | Micronuclei Induction | Positive at highest concentration | |

| Micronucleus Test | 2D HepaRG cells | Endogenous | Not specified | Micronuclei Frequency | Increased | |

| Micronucleus Test | 3D HepaRG spheroids | Endogenous | Not specified | Micronuclei Formation | Increased |

Table 3: In Vitro Genotoxicity Data (DNA Damage)

| Assay Type | Test System | Metabolic Activation | Concentration Tested | Endpoint Measured | Result | Reference |

| Comet Assay (CometChip) | 2D and 3D HepaRG cells | Endogenous | Not specified | DNA Damage | Significant induction | |

| γH2A.X Formation | 3D HepaRG spheroids | Endogenous | Not specified | DNA Double-Strand Breaks | Increased | |

| Comet Assay | Primary Rat Hepatocytes | Endogenous | 17 µM (24h) | DNA Damage | Higher than NDMA and NDEA |

Table 4: In Vivo Mutagenicity Data

| Assay Type | Test System | Route of Administration | Dose | Result | Reference |

| Transgenic Rodent (TGR) Assay | Rat | Not specified | ≥4400 ng/day | Mutagenic |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. This section outlines the key experimental protocols used to assess the genotoxicity and mutagenicity of this compound.

Enhanced Ames Test (EAT)

The EAT is a modified bacterial reverse mutation assay designed to enhance the detection of nitrosamines.

-

Test Strains: A panel of Salmonella typhimurium and Escherichia coli strains are used, with a particular emphasis on strains like WP2 uvrA (pKM101) which has shown sensitivity to certain nitrosamines.

-

Metabolic Activation: A higher concentration of hamster liver S9 (typically 30%) is used in the pre-incubation mix, as hamster S9 has been found to be more effective than rat liver S9 for activating many nitrosamines.

-

Pre-incubation: A 30-minute pre-incubation step is employed to allow for the metabolic activation of the test substance before plating.

-

Endpoint: The number of revertant colonies is counted, and a substance is considered mutagenic if it causes a dose-dependent increase in revertants.

Caption: Workflow for the Enhanced Ames Test for this compound.

In Vitro Micronucleus Assay in Human TK6 Cells

This assay detects chromosomal damage by measuring the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that lag during cell division.

-

Cell Line: Human lymphoblastoid TK6 cells are used.

-

Treatment: Cells are treated with this compound for a short duration (e.g., 4 hours) in the presence of hamster liver S9, or for a longer duration (e.g., 24 hours) without S9.

-

Metabolic Activation: Hamster liver S9 is used for exogenous metabolic activation.

-

Cytotoxicity Measurement: Relative cytotoxicity is determined to ensure that the observed genotoxicity is not a secondary effect of high toxicity.

-

Micronucleus Scoring: After treatment and a recovery period, cells are harvested, stained, and scored for the presence of micronuclei using flow cytometry or microscopy.

-

Endpoint: A significant, dose-dependent increase in the percentage of cells with micronuclei indicates a positive result.

Genotoxicity Assays in HepaRG Cells

HepaRG cells are a human liver cell line that can be differentiated to exhibit metabolic capabilities similar to primary human hepatocytes, making them a relevant in vitro model.

-

Cell Culture: HepaRG cells are cultured in both 2D monolayers and 3D spheroids. 3D cultures often show enhanced metabolic activity.

-

Treatment: Cells are exposed to this compound for 24 hours.

-

Metabolic Activation: These cells have endogenous metabolic activity, so no external S9 mix is required.

-

Endpoints:

-

DNA Damage: Measured using the CometChip assay, which quantifies DNA strand breaks.

-

Micronucleus Formation: Assessed using flow cytometry.

-

DNA Double-Strand Breaks: Detected by measuring the formation of γH2A.X foci.

-

Mechanism of Genotoxicity: Metabolic Activation

The genotoxicity of this compound, like many nitrosamines, is dependent on its metabolic activation to a reactive electrophilic species that can then interact with DNA.

The proposed primary pathway involves the enzymatic hydroxylation of the α-carbon atom adjacent to the N-nitroso group. This reaction is catalyzed by cytochrome P450 (CYP) enzymes. Studies using human TK6 cells expressing single human CYPs have identified CYP2C19 and CYP2B6 as the key enzymes responsible for the metabolic activation of this compound.

The resulting α-hydroxy-nitrosamine is unstable and spontaneously decomposes to form a diazonium ion. This highly reactive carbocation can then alkylate DNA bases, primarily at the N7 and O6 positions of guanine, forming DNA adducts. These adducts can lead to DNA replication errors, mutations, and chromosomal damage if not repaired.

Caption: Proposed metabolic activation pathway of this compound.

Conclusions and Implications

The available data consistently demonstrate that this compound is a mutagenic and genotoxic compound.

-

It is positive in the enhanced Ames test, indicating its potential to induce bacterial gene mutations.

-

It induces both gene mutations and chromosomal damage (micronuclei formation) in human cell lines.

-

Its genotoxicity is largely dependent on metabolic activation by CYP enzymes, primarily CYP2C19 and CYP2B6.

-

Studies in metabolically competent HepaRG cells confirm its ability to cause DNA damage and micronuclei formation in a human-relevant in vitro system.

-

In vivo data from a transgenic rodent assay confirms its mutagenic potential in a whole animal model.

For drug development professionals, these findings necessitate stringent control over the manufacturing and storage processes of fluoxetine to prevent the formation of this impurity. The potent genotoxicity of this compound means that its presence, even at trace levels, can be a significant safety concern. Therefore, sensitive analytical methods for its detection and quantification are essential, and risk assessments should be conducted in line with regulatory guidelines to ensure patient safety.

References

- 1. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of N-Nitroso Fluoxetine Reference Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the N-Nitroso Fluoxetine reference standard. This compound is a nitrosamine impurity that can form during the manufacturing process or storage of Fluoxetine, a widely used antidepressant.[1] Due to the potential health risks associated with nitrosamine impurities, regulatory agencies require strict control and monitoring of their levels in pharmaceutical products.[1] This guide outlines a plausible synthetic route and details the analytical techniques essential for the unambiguous characterization of this reference standard.

Chemical and Physical Properties

This compound, chemically named N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)nitrous amide, is a derivative of Fluoxetine.[2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)nitrous amide | [2] |

| CAS Number | 150494-06-7 | |

| Molecular Formula | C₁₇H₁₇F₃N₂O₂ | |

| Molecular Weight | 338.32 g/mol | |

| Appearance | Colorless to Pale Yellow Thick Oil to Solid | |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile | |

| Storage | 2-8°C Refrigerator, under inert atmosphere |

Synthesis of this compound

The synthesis of this compound is achieved through the N-nitrosation of Fluoxetine. This reaction involves the interaction of the secondary amine group in the Fluoxetine molecule with a nitrosating agent, typically in an acidic environment.

General Reaction Scheme

The overall chemical transformation is depicted below:

Caption: General reaction for the synthesis of this compound.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established methods for the N-nitrosation of secondary amines and should be performed by trained chemists in a well-ventilated fume hood due to the potential carcinogenicity of nitrosamines.

Materials:

-

Fluoxetine Hydrochloride

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Dissolution: Dissolve Fluoxetine Hydrochloride (1.0 eq) in deionized water.

-

Acidification: Cool the solution in an ice bath (0-5 °C) and slowly add a solution of hydrochloric acid to bring the pH to approximately 3.

-

Nitrosation: While maintaining the temperature at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in deionized water dropwise over 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to obtain the pure this compound reference standard.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and potency as a reference standard. The following analytical techniques are crucial for its characterization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the identification and quantification of this compound. A detailed analytical method is summarized below.

| Parameter | Condition |

| Instrumentation | Liquid Chromatograph coupled with a Tandem Mass Spectrometer |

| Ion Source | Electrospray Ionization (ESI) |

| Column | C18, 3.5 µm, 4.6 mm i.d. × 15 cm (or equivalent) |

| Mobile Phase A | 0.63 g/L Ammonium formate in deionized water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0.0 - 2.0 | |

| 2.0 - 7.0 | |

| 7.0 - 9.0 | |

| 9.0 - 9.1 | |

| 9.1 - 12.0 | |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 5 µL |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Quantitative Ion Pair | m/z 339 → 177 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The chemical shifts and coupling constants provide detailed information about the molecular structure. Commercial suppliers of the reference standard confirm the structure using ¹H NMR.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized reference standard. A typical purity for a reference standard is expected to be high, for instance, a Certificate of Analysis for one commercially available standard shows a purity of 96.2% by HPLC.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. The expected mass would correspond to its molecular formula, C₁₇H₁₇F₃N₂O₂.

Logical Relationships in Characterization

The characterization of a reference standard follows a logical progression to ensure its quality and suitability for its intended use.

Caption: Logical workflow for the characterization of a reference standard.

Conclusion

The synthesis and characterization of the this compound reference standard are critical for ensuring the safety and quality of Fluoxetine drug products. This guide provides a comprehensive overview of a plausible synthetic route and the necessary analytical techniques for its characterization. Adherence to detailed experimental protocols and rigorous analytical testing is paramount for producing a reliable reference standard for use in pharmaceutical analysis.

References

N-Nitroso Fluoxetine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Nitroso fluoxetine, a nitrosamine impurity of the widely prescribed antidepressant, fluoxetine. This document consolidates critical information regarding its chemical properties, formation, analytical detection, and toxicological profile, presenting it in a manner accessible to researchers, scientists, and professionals in drug development.

Core Compound Data

This compound (N-NOF) is a derivative of fluoxetine, categorized as a nitrosamine drug substance-related impurity (NDSRI).[1][2][3] Nitrosamines are a class of compounds of significant concern due to the potential carcinogenic effects of some of its members.[4] N-NOF can form during the synthesis, storage, or handling of fluoxetine, particularly in the presence of nitrosating agents under acidic conditions.[5]

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 150494-06-7 |

| Molecular Formula | C₁₇H₁₇F₃N₂O₂ |

| Molecular Weight | 338.32 g/mol |

| Chemical Name | N-Methyl-N-(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)nitrous amide |

| Synonyms | Benzenepropanamine, N-methyl-N-nitroso-gamma-[4-(trifluoromethyl)phenoxy]- |

| Appearance | Colourless to Pale Yellow Thick Oil to Solid; Off-White Solid |

| Solubility | Soluble in Acetonitrile and DMSO |

Formation and Detection

The formation of this compound occurs through the reaction of the secondary amine group in the fluoxetine molecule with nitrosating agents, such as nitrites, under specific conditions like heat, moisture, or acidity. Regulatory agencies like the FDA and EMA closely monitor the levels of such impurities in pharmaceutical products due to their potential health risks.

Precise and sensitive analytical methods are crucial for the detection and quantification of this compound in drug substances and products. Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are employed for this purpose.

Experimental Protocol: Determination of this compound by LC-MS/MS

The following protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in a fluoxetine drug substance.

1. Equipment and Reagents:

-

Liquid chromatograph/tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Symmetry C18 column (3.5 μm, 4.6 mm i.d. × 15 cm) or equivalent.

-

Methanol (HPLC grade), Acetonitrile (HPLC grade), Ammonium formate (reagent grade), Deionized water.

-

This compound reference standard and this compound-d5 isotope-labeled internal standard.

2. Mobile Phase Preparation:

-

Solvent A: Dissolve 0.63 g of ammonium formate in 1 L of deionized water and filter through a 0.22 μm membrane filter.

-

Solvent B: Acetonitrile.

3. Standard and Sample Preparation:

-

Internal Standard (IS) Stock Solution: Accurately weigh ~2.5 mg of this compound-d5 into a 10 mL volumetric flask, dissolve, and dilute to volume with methanol.

-

Working IS Solution: Dilute the IS stock solution with methanol to a concentration of 10 ng/mL.

-

Standard Stock Solution: Accurately weigh ~5 mg of this compound reference standard into a 10 mL volumetric flask, dissolve, and dilute to volume with methanol.

-

Standard Solutions: Prepare a series of standard solutions (e.g., 1-40 ng/mL) by diluting the standard stock solution with methanol, with each standard containing 1 ng/mL of the internal standard.

-

Sample Solution: Accurately weigh ~0.1 g of the fluoxetine sample into a centrifuge tube. Add 1 mL of the working IS solution and 9 mL of methanol. Sonicate for 5 minutes and centrifuge at 3000 ×g for 5 minutes. Filter the supernatant through a 0.22 μm membrane filter.

4. LC-MS/MS Operating Conditions:

-

Column Temperature: 40°C

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 5 μL

-

Ionization Mode: ESI+

-

Ion Source Temperature: 500°C

-

Gradient Elution:

Time (min) Solvent A (%) Solvent B (%) 0.0 → 2.0 35 65 2.0 → 7.0 35 → 5 65 → 95 7.0 → 9.0 5 95 9.0 → 9.1 5 → 35 95 → 65 | 9.1 → 12.0 | 35 | 65 |

-

Mass Spectrometry: Monitor the appropriate precursor-to-product ion transitions for this compound and its deuterated internal standard.

5. Quantification:

-

Establish a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solution from the calibration curve. The Limit of Quantification (LOQ) for this method is reported to be 0.1 μg/g.

Toxicological Profile: Genotoxicity

This compound has been shown to exhibit genotoxic properties. Studies have demonstrated its ability to induce DNA damage in various assays.

Umu-Test for Genotoxicity

A study by Özhan and Alpertunga (2003) investigated the genotoxic activities of several drug-nitrite interaction products, including the product of fluoxetine nitrosation. The study utilized the umu-test, a bacterial genotoxicity assay.

Experimental Protocol: Umu-Test

-

Tester Strain: Salmonella typhimurium TA1535/pSK1002.

-

Nitrosation Conditions: A maximum daily dose of fluoxetine was incubated with a nitrite concentration representative of that found in the stomach after a meal. The incubation was carried out at 37°C for 1 hour, with a pH change from 6.8-7.0 to 2.0 to simulate gastric conditions.

-

Genotoxicity Assay: The nitrosated fluoxetine product was tested for its ability to induce the umuC gene in the tester strain, both with and without metabolic activation (S9 mix). The induction of the umuC gene is indicative of DNA damage.

-

Results: The nitrosation product of fluoxetine was found to be genotoxic in this assay.

In Vitro Micronucleus and Gene Mutation Assays in Human Cells

A more recent and comprehensive study by Li et al. (2024) evaluated the mutagenicity and genotoxicity of 15 NDSRIs, including this compound, in human TK6 cells.

Experimental Protocol: Micronucleus and Gene Mutation Assays

-

Cell Line: Human TK6 cells.

-

Metabolic Activation: Hamster liver S9 was used for metabolic activation.

-

Micronucleus Assay: this compound was found to induce a concentration-dependent increase in micronuclei in TK6 cells after bioactivation with hamster liver S9.

-

Gene Mutation Assays: The study also found this compound to be mutagenic in the TK and HPRT gene mutation assays, which is consistent with its positive results in the Enhanced Ames Test.

-

Enzyme Involvement: The study identified CYP2C19, CYP2B6, CYP2A6, and CYP3A4 as key enzymes in the bioactivation of the tested NDSRIs to their genotoxic and mutagenic forms.

The genotoxicity of nitrosamines is generally attributed to their metabolic activation by cytochrome P450 enzymes, leading to the formation of unstable intermediates that can alkylate DNA, causing mutations and chromosomal damage.

Signaling Pathways

Currently, there is a lack of specific research detailing the direct interaction of this compound with cellular signaling pathways. The primary mechanism of its toxicity is understood to be through direct DNA damage, as outlined above, rather than through the modulation of specific signaling cascades. Research on the parent compound, fluoxetine, has shown it can influence pathways such as the nuclear factor kappa B (NF-κB) mediated pathway to increase nitric oxide production in microglial cells; however, this is distinct from the genotoxic effects of its N-nitroso derivative.

Conclusion

This compound is a genotoxic impurity of fluoxetine that requires careful monitoring and control in pharmaceutical preparations. Its formation from the parent drug under certain conditions highlights the importance of robust manufacturing processes and stability testing. The detailed analytical and toxicological protocols provided in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry to ensure the safety and quality of fluoxetine-containing products. Further research into the specific biological interactions of this compound may provide a more complete understanding of its toxicological profile.

References

- 1. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

The Genesis of a Genotoxic Threat: An In-depth Technical Guide to Nitrosating Agents in Pharmaceutical Manufacturing

For Immediate Release

A comprehensive technical guide detailing the origins of nitrosating agents, the precursors to potentially carcinogenic nitrosamine impurities in pharmaceutical products, is now available for researchers, scientists, and drug development professionals. This guide provides a deep dive into the scientific literature and regulatory landscape, offering quantitative data, detailed experimental protocols, and visual pathways to aid in the critical mission of ensuring drug safety.

The formation of N-nitrosamines is a significant concern for the pharmaceutical industry, necessitating a thorough understanding of the sources of nitrosating agents throughout the manufacturing process. These agents, capable of donating a nitroso group, can react with secondary or tertiary amines present in active pharmaceutical ingredients (APIs), excipients, or solvents, leading to the formation of these harmful impurities.[1][2] This guide systematically explores the primary and secondary sources of these agents, providing a framework for risk assessment and mitigation.

Primary Sources of Nitrosating Agents

The most direct sources of nitrosating agents are materials and reagents intentionally used or present as contaminants in the manufacturing process.

1. Reagents and Raw Materials: The intentional use of sodium nitrite (NaNO2) or other nitrosating agents, for instance, as quenching agents for azides in synthesis, is a primary risk factor.[3][4] Contamination in raw materials, including solvents, reagents, and catalysts, can also introduce these agents into the production chain.[5] Amide solvents like N,N-dimethylformamide (DMF) are particularly noteworthy, as they can degrade under certain reaction conditions to form secondary amines, which are precursors for nitrosamine formation.

2. Excipients: Many commonly used pharmaceutical excipients have been found to contain trace levels of nitrites and nitrates, which can act as nitrosating agents. Regulatory bodies have explicitly identified nitrites in excipients as a root cause for the formation of Nitrosamine Drug Substance-Related Impurities (NDSRIs). The levels of these impurities can vary significantly between different excipients and even between suppliers of the same excipient.

Table 1: Reported Nitrite Levels in Common Pharmaceutical Excipients

| Excipient | Nitrite Level (ppm) | Reference |

| Crospovidone | Mean: 8.3, Max: 14 | |

| Magnesium Stearate | Average: 2,000-3,000 ppb | |

| Microcrystalline Cellulose (MCC) | Mean: 0.70, Range: 0.04 - 2.4 | |

| Lactose Monohydrate | Mean: 0.54, Range: 0.07 - 1.7 | |

| Povidone | - | |

| Hydroxypropylmethylcellulose (HPMC) | - | |

| Sodium Starch Glycolate (SSG) | Up to 285.6 | |

| Hydroxypropyl Cellulose (HPC) | 0.9 |

Note: ppb stands for parts per billion. Data is compiled from various sources and represents a range of reported values.

3. Water: Water used in pharmaceutical manufacturing, including potable and purified water, has been identified as a potential source of nitrites and even pre-formed nitrosamines. While purified water generally contains very low levels of nitrite (<0.1 ppb), potable water can have higher, albeit still low, concentrations. The risk of significant nitrosamine formation from water is generally low but increases under acidic conditions.

Table 2: Reported Nitrite Levels in Water for Pharmaceutical Use

| Water Type | Nitrite Level | Reference |

| Purified Water | <0.1 ppb (in 21 out of 22 samples) | |

| Potable Water | <3.5 ppb |

Secondary and Process-Related Sources

Nitrosating agents can also be formed or introduced as an unintended consequence of the manufacturing process itself.

1. Degradation: The degradation of starting materials, intermediates, and even the final drug product during manufacturing or storage can generate nitrogen oxides (NOx) that can act as nitrosating agents.

2. Cross-Contamination: Manufacturing different products on the same production line without adequate cleaning and separation can lead to cross-contamination with nitrosating agents or their precursors.

3. Recovered Materials: The use of recovered or recycled solvents, reagents, and catalysts, especially if not processed in dedicated equipment, poses a significant risk of introducing nitrosating agents.

4. Process Conditions: Certain manufacturing conditions, such as high temperatures and acidic pH, can promote the formation of nitrosating agents and subsequent nitrosamine formation.

5. Equipment and Environment: The passivation of stainless steel equipment using nitric acid can be a source of nitrosating agents. Furthermore, nitrogen dioxide (NO₂) present as an air pollutant in the inlet air of fluidized bed dryers has been identified as a potential source.

6. Packaging Materials: Primary packaging materials can be a source of nitrosamine contamination. A notable example is the reaction between the nitrocellulosic lidding foil of blisters and amines present in printing primers to form nitrosamines, which can then migrate to the drug product. Leachables from infusion bags, such as N-nitrosodibutylamine (NDBA), have also been identified as a concern.

Visualizing the Pathways

To better understand the complex interactions leading to nitrosamine formation, the following diagrams illustrate key pathways and workflows.

Caption: Key sources contributing to nitrosating agents and amine precursors, leading to nitrosamine formation.

Experimental Protocols for Detection and Quantification

Accurate detection and quantification of nitrosating agents and nitrosamines are paramount for risk assessment and control. The following outlines a general experimental protocol based on commonly employed techniques.

Objective: To quantify nitrite levels in a pharmaceutical excipient using Ion Chromatography with UV detection.

Materials and Reagents:

-

Pharmaceutical excipient sample

-

Ultrapure water

-

Nitrite and nitrate standard solutions

-

Mobile phase (e.g., sodium hydroxide solution)

-

Suppressor type ion chromatograph with a UV detector

-

Analytical column (e.g., Shim-pack™ IC-SA3)

-

Centrifuge

-

Shaker

-

0.45-micron filters

Sample Preparation:

-

Weigh 0.2 g of the excipient sample into a centrifuge tube.

-

Add 5 mL of ultrapure water.

-

Shake the mixture for 10 minutes.

-

Centrifuge at 2500 rpm for 10 minutes.

-

Filter the supernatant through a 0.45-micron filter before injection.

Chromatographic Conditions (Example):

-

Instrument: Suppressor type Ion Chromatograph with UV detector (e.g., HIC-ESP)

-

Column: Shim-pack™ IC-SA3

-

Mobile Phase: Isocratic elution with an appropriate buffer (e.g., 20 mM sodium hydroxide in water)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 500 µL

-

Detection: UV detector at a specified wavelength for nitrite and nitrate ions.

Calibration: Prepare a series of standard solutions of nitrite and nitrate at different concentrations (e.g., 0.002 to 0.1 mg/L) to construct a calibration curve.

Data Analysis: Quantify the amount of nitrite in the sample by comparing its peak area to the calibration curve.

Caption: A typical experimental workflow for the analysis of nitrite in pharmaceutical excipients.

Method Validation: All analytical methods for nitrosamine and precursor analysis must be validated according to ICH Q2(R2) guidelines to ensure accuracy, precision, specificity, and sensitivity.

Conclusion

The presence of nitrosating agents in pharmaceutical manufacturing is a multifaceted issue stemming from a variety of sources. A thorough understanding of these sources, coupled with robust analytical testing and risk assessment, is essential for the development of effective control strategies. This guide serves as a foundational resource for pharmaceutical professionals dedicated to mitigating the risk of nitrosamine impurities and ensuring the safety and quality of medicines. Continuous vigilance and a proactive approach to identifying and controlling nitrosating agents are critical to navigating this ongoing challenge.

References

An In-depth Review of N-Nitroso Fluoxetine: From Formation to Toxicological Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso-fluoxetine, a nitrosamine drug substance-related impurity (NDSRI) of the widely prescribed antidepressant fluoxetine, has emerged as a significant focus of research and regulatory scrutiny. As a member of the cohort of concern for nitrosamine impurities, N-nitroso-fluoxetine is recognized as a potential human carcinogen. This technical guide provides a comprehensive literature review of the current state of knowledge on N-nitroso-fluoxetine, covering its formation, analytical detection, toxicological profile, and the underlying mechanisms of its genotoxicity. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in ensuring the safety and quality of pharmaceutical products.

Introduction

The presence of nitrosamine impurities in pharmaceutical products has become a major challenge for the pharmaceutical industry and regulatory bodies worldwide. These compounds are classified as probable human carcinogens, and their detection in various medications has led to product recalls and stringent regulatory actions.[1] N-Nitroso-fluoxetine (N-NOF) is a derivative of fluoxetine, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions. This review consolidates the available scientific literature on N-NOF, with a focus on providing quantitative data and detailed experimental methodologies.

Chemical Properties and Formation

N-Nitroso-fluoxetine is chemically identified as N-methyl-N-nitroso-γ-[4-(trifluoromethyl)phenoxy]-benzenepropanamine. Its formation is a result of the nitrosation of the secondary amine group in the fluoxetine molecule.

Key Chemical Information:

-

CAS Number: 150494-06-7

-

Molecular Formula: C₁₇H₁₇F₃N₂O₂

-

Molecular Weight: 338.32 g/mol

The formation of N-NOF can occur during the synthesis, storage, or even handling of fluoxetine, particularly under conditions that favor nitrosation.[2] The primary mechanism involves the reaction of the secondary amine in fluoxetine with a nitrosating agent, such as nitrous acid (HNO₂), which can be formed from nitrites (e.g., sodium nitrite) in acidic conditions. Factors such as heat and the presence of residual nitrites in excipients or solvents can contribute to its formation.[2]

Analytical Methodologies for Detection

Accurate and sensitive analytical methods are crucial for the detection and quantification of N-NOF in fluoxetine drug substances and products. The most widely employed technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high specificity and sensitivity.

Detailed Experimental Protocol for LC-MS/MS Analysis

The following protocol is a detailed method for the determination of N-Nitroso Fluoxetine in fluoxetine drug substances.

Equipment and Materials:

-

Liquid chromatograph/tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

-

Analytical column: Symmetry C18, 3.5 µm, 4.6 mm i.d. × 15 cm, or an equivalent product.

-

Ultrasonicator, vortex mixer, and centrifuge.

-

Volumetric flasks, centrifuge tubes, and membrane filters (0.22 μm).

-

Chemicals: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ammonium formate (reagent grade), Deionized water, this compound reference standard, and this compound-d5 isotope-labeled internal standard.

Procedure:

-

Mobile Phase Preparation:

-

Solvent A: Dissolve 0.63 g of ammonium formate in 1 L of deionized water and filter through a membrane filter.

-

Solvent B: Acetonitrile.

-

-

Internal Standard (IS) Solution Preparation:

-

Accurately weigh about 2.5 mg of this compound-d5 and dissolve in a 10 mL volumetric flask with methanol to create a stock solution. Store refrigerated.

-

Dilute the stock solution with methanol to a final concentration of 10 ng/mL for the working IS solution.

-

-

Standard Solution Preparation:

-

Accurately weigh about 5 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol to create a stock solution. Store refrigerated.

-

Prepare a series of standard solutions by diluting the stock solution with methanol to concentrations ranging from 1-40 ng/mL, with each standard containing 1 ng/mL of the internal standard.

-

-

Sample Solution Preparation:

-

Accurately weigh approximately 0.1 g of the fluoxetine drug substance into a centrifuge tube.

-

Add 1 mL of the internal standard solution and 9 mL of methanol.

-

Mix thoroughly, sonicate for 5 minutes, and then centrifuge at 3000 ×g for 5 minutes.

-

Filter the supernatant through a 0.22 μm membrane filter to obtain the sample solution.

-

-

LC-MS/MS Operating Conditions:

-

Column Temperature: 40°C

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 5 μL

-

Ionization Mode: ESI+

-

Ion Source Temperature: 500°C

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Gradient Program:

Time (min) Solvent A (%) Solvent B (%) 0.0 → 2.0 35 65 2.0 → 7.0 35 → 5 65 → 95 7.0 → 9.0 5 95 9.0 → 9.1 5 → 35 95 → 65 | 9.1 → 12.0 | 35 | 65 |

-

-

Quantification:

-

Establish a standard calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standard solutions.

-

Calculate the concentration of this compound in the sample solution from the calibration curve. The limit of quantification (LOQ) for this method is 0.1 μg/g.[3]

-

Toxicology and Genotoxicity

N-Nitroso-fluoxetine is considered a probable human carcinogen, a classification common to many nitrosamines. Its genotoxic potential has been demonstrated in multiple studies.

Mechanism of Genotoxicity

The genotoxicity of N-nitroso-fluoxetine is believed to occur through a mechanism common to many N-nitrosamines. This involves metabolic activation by cytochrome P450 (CYP) enzymes.[4] The proposed pathway involves the following steps:

-

α-Hydroxylation: CYP enzymes catalyze the hydroxylation of the carbon atom alpha to the nitroso group.

-

Formation of an Unstable Intermediate: This hydroxylation leads to the formation of an unstable α-hydroxy-nitrosamine.

-

Generation of a Diazonium Ion: The intermediate spontaneously decomposes to form a highly reactive electrophilic diazonium ion.

-

DNA Adduct Formation: The diazonium ion can then alkylate nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts can cause mutations if not repaired, potentially leading to the initiation of cancer.

Studies have identified that CYP2C19, CYP2B6, CYP2A6, and CYP3A4 are key enzymes in the metabolic activation of N-nitroso-fluoxetine, leading to its genotoxic effects.

Caption: Proposed metabolic activation pathway of this compound leading to genotoxicity.

Quantitative Genotoxicity Data

The genotoxicity of N-Nitroso-fluoxetine has been evaluated in various assays. The following tables summarize the available quantitative data.

Table 1: In Vitro Mutagenicity - Enhanced Ames Test

| Tester Strain | Metabolic Activation | Result | Reference |

| S. typhimurium & E. coli | Hamster Liver S9 (30%) | Positive |

Table 2: In Vitro Genotoxicity - Micronucleus and Gene Mutation Assays in Human TK6 Cells

| Assay | Metabolic Activation | Result | Key Findings | Reference |

| Micronucleus Assay | Hamster Liver S9 | Positive | Concentration-dependent increase in micronuclei. | |

| TK Gene Mutation Assay | Hamster Liver S9 | Positive | Mutagenic | |

| HPRT Gene Mutation Assay | Hamster Liver S9 | Positive | Mutagenic |

Note: A study reported that at a concentration of 5 µM, N-nitroso-fluoxetine treatment led to an increase in the percentage of cells in the G2/M phase of the cell cycle to 30.3%, compared to 17.8% in vehicle controls, indicating cell cycle arrest.

Regulatory Landscape and Acceptable Intake

Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have established acceptable intake (AI) limits for nitrosamine impurities in drug products to mitigate the potential cancer risk. The AI for N-Nitroso-fluoxetine has been set at 100 ng/day . This limit is based on a lifetime exposure and is considered to be associated with a negligible cancer risk.

Synthesis of this compound Reference Standard

The availability of a pure reference standard is essential for the accurate quantification of N-Nitroso-fluoxetine in pharmaceutical products. While detailed proprietary synthesis methods are not always publicly available, a general procedure for the nitrosation of a secondary amine like fluoxetine would involve the following steps.

General Experimental Protocol for Synthesis

Materials:

-

Fluoxetine hydrochloride

-

Sodium nitrite (NaNO₂)

-

An acidic medium (e.g., hydrochloric acid or acetic acid)

-

An organic solvent (e.g., dichloromethane)

-

A quenching agent (e.g., ammonium sulfamate)

-

Purification system (e.g., column chromatography)

Procedure:

-

Dissolution: Dissolve fluoxetine hydrochloride in an appropriate solvent system.

-

Acidification: Cool the solution in an ice bath and slowly add an acid to create an acidic environment.

-

Nitrosation: Slowly add a solution of sodium nitrite dropwise to the reaction mixture while maintaining a low temperature. The reaction is typically monitored by TLC or LC-MS.

-

Quenching: Once the reaction is complete, quench the excess nitrosating agent by adding a quenching solution, such as ammonium sulfamate.

-

Extraction: Extract the N-nitroso-fluoxetine into an organic solvent.

-

Purification: Purify the crude product using a suitable technique, such as column chromatography, to obtain the pure N-nitroso-fluoxetine reference standard.

-

Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Caption: General experimental workflow for the synthesis of this compound reference standard.

Signaling Pathways

Currently, there is a lack of specific research directly investigating the intracellular signaling pathways affected by N-Nitroso-fluoxetine. However, studies on the parent drug, fluoxetine, have shown its influence on various signaling cascades. For instance, fluoxetine has been shown to modulate the NF-κB pathway and the p38 MAPK pathway, which are involved in inflammatory responses and apoptosis. Given the structural similarity, it is plausible that N-Nitroso-fluoxetine could also interact with these or other cellular signaling pathways, but further research is needed to elucidate its specific effects.

Conclusion

N-Nitroso-fluoxetine represents a critical impurity of concern in fluoxetine-containing drug products. This review has summarized the current understanding of its formation, analytical detection, and toxicological properties. The genotoxic nature of N-Nitroso-fluoxetine, mediated by metabolic activation, underscores the importance of robust analytical methods for its control and the adherence to regulatory limits. While significant progress has been made in characterizing this impurity, further research is warranted to fully understand its interaction with cellular signaling pathways and to refine risk assessments. The information presented herein provides a valuable resource for the scientific community to support the continued safety and quality of fluoxetine-based therapies.

References

- 1. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

- 3. fda.gov.tw [fda.gov.tw]

- 4. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: Quantification of N-Nitroso Fluoxetine in Pharmaceutical Products Using a Validated LC-MS/MS Method

Introduction

N-Nitroso-fluoxetine is a nitrosamine impurity that can potentially form in pharmaceutical products containing fluoxetine, a widely used antidepressant.[1] Due to the classification of nitrosamines as probable human carcinogens, regulatory bodies worldwide require stringent control and monitoring of these impurities in drug substances and products.[2] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of N-Nitroso-fluoxetine. The described protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Analytical Method Overview

The method employs reverse-phase liquid chromatography for the separation of N-Nitroso-fluoxetine from the active pharmaceutical ingredient (API) and other matrix components. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. The method has been validated for specificity, linearity, accuracy, and precision, with a limit of quantification suitable for trace-level analysis.

Quantitative Data Summary

The performance of the LC-MS/MS method is summarized in the tables below. These tables provide key quantitative parameters for the analysis of N-Nitroso-fluoxetine.

Table 1: Method Detection and Quantification Limits

| Parameter | Value (in Fluoxetine Tablets) | Value (in Fluoxetine Drug Substance) |

| Limit of Detection (LOD) | 0.03 ppm/MDD[3] | Not Specified |

| Limit of Quantification (LOQ) | 0.09 ppm/MDD[3] | 0.1 µg/g[4] |

Table 2: Linearity and Range

| Parameter | Value |

| Calibration Curve Range | 1-40 ng/mL |

| Regression Coefficient (r²) | >0.99 |

Experimental Protocols

1. Standard and Sample Preparation

a. Preparation of Standard Solutions

-

Primary Stock Solution (approx. 100 µg/mL): Accurately weigh approximately 10 mg of N-Nitroso-fluoxetine reference standard and dissolve it in 100 mL of methanol. Store this solution at 2-8 °C.

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of N-Nitroso-fluoxetine-d5 in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solution with a suitable solvent (e.g., methanol or acetonitrile/water mixture) to achieve concentrations ranging from 1 to 40 ng/mL. If an internal standard is used, add the IS solution to each standard to a final concentration of 1 ng/mL.

b. Sample Preparation (Fluoxetine Tablets)

-

Homogenize a representative number of fluoxetine tablets.

-

Accurately weigh approximately 50 mg of the homogenized sample into a plastic centrifuge tube.

-

Add 9.95 mL of a mixture of ultrapure acetonitrile and water (80:20 v/v).

-

Vortex the sample and then sonicate for 10 minutes in an ultrasonic bath.

-

Filter the resulting solution through a suitable membrane filter (e.g., 0.22 µm PVDF) into an HPLC vial for analysis.

c. Sample Preparation (Fluoxetine Drug Substance)

-

Accurately weigh about 0.1 g of the fluoxetine drug substance into a centrifuge tube.

-

Add 9 mL of methanol and 1 mL of the internal standard solution.

-

Mix the sample thoroughly, sonicate for 5 minutes, and then centrifuge at 3000 ×g for 5 minutes.

-

Filter the supernatant through a membrane filter into an HPLC vial.

2. LC-MS/MS Analysis Protocol

The following tables outline the instrumental conditions for the LC-MS/MS analysis.

Table 3: Liquid Chromatography (LC) Parameters

| Parameter | Condition 1 (for Tablets) | Condition 2 (for Drug Substance) |

| HPLC System | Shimadzu HPLC or equivalent | Liquid Chromatograph with tandem MS |